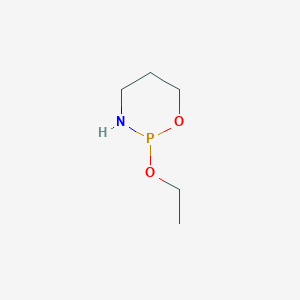
2-Ethoxy-1,3,2-oxazaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,3,2-oxazaphosphinane is an organophosphorus compound that belongs to the class of oxazaphosphinanes. These compounds are known for their interesting biological properties, including antimicrobial, pesticidal, and matrix metalloproteinase inhibitory activities . The oxazaphosphinane ring system is also found in alkylating anticancer drugs such as cyclophosphamide and ifosfamide .
Preparation Methods
The synthesis of 2-ethoxy-1,3,2-oxazaphosphinane can be achieved through a one-pot, three-component condensation reaction. This reaction involves amino alcohol, aromatic aldehyde, and triethyl phosphite under ultrasound irradiation . The reaction is efficient, providing high yields, shorter reaction times, and easy isolation of the products . The process is environmentally friendly as it is conducted under solvent-free conditions and does not require expensive catalysts or strong acidic conditions .
Chemical Reactions Analysis
2-Ethoxy-1,3,2-oxazaphosphinane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lanthanide triflate, indium chloride, tantalum pentachloride, and bismuth nitrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes and amines can lead to the formation of different oxazaphosphinane derivatives .
Scientific Research Applications
2-Ethoxy-1,3,2-oxazaphosphinane has several scientific research applications. The compound has shown promise as an antimicrobial agent, a pesticide, and a matrix metalloproteinase inhibitor .
Mechanism of Action
The mechanism of action of 2-ethoxy-1,3,2-oxazaphosphinane involves its interaction with molecular targets and pathways in biological systems. For example, in the case of cyclophosphamide, an oxazaphosphinane derivative, the compound exerts its effects by alkylating DNA, leading to DNA crosslinking and subsequent apoptosis . The exact mechanism of action for this compound may vary depending on its specific application and target.
Comparison with Similar Compounds
2-Ethoxy-1,3,2-oxazaphosphinane can be compared with other similar compounds, such as cyclophosphamide and ifosfamide, which are also oxazaphosphinane derivatives . These compounds share similar biological activities, including anticancer properties. this compound is unique in its specific structure and the conditions under which it is synthesized . Other similar compounds include various oxazaphosphinane derivatives synthesized from different aldehydes and amines .
Properties
CAS No. |
35726-77-3 |
|---|---|
Molecular Formula |
C5H12NO2P |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
2-ethoxy-1,3,2-oxazaphosphinane |
InChI |
InChI=1S/C5H12NO2P/c1-2-7-9-6-4-3-5-8-9/h6H,2-5H2,1H3 |
InChI Key |
QSLGFZAPPYMBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1NCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
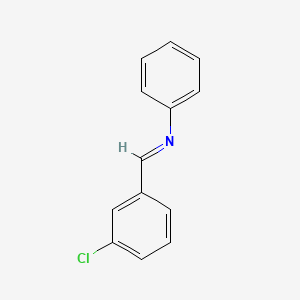
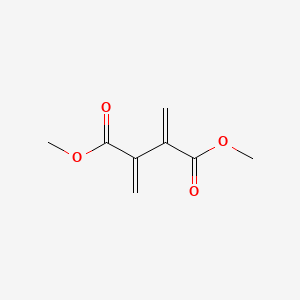
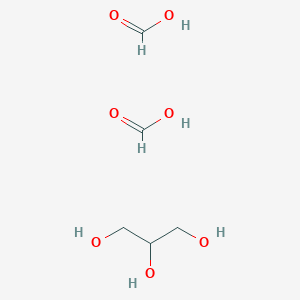
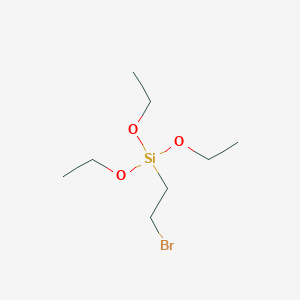
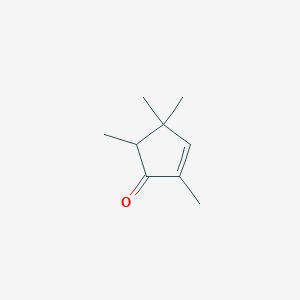

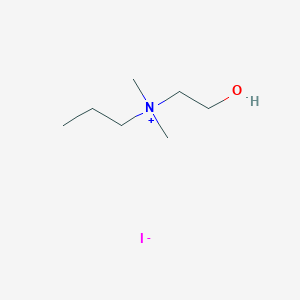
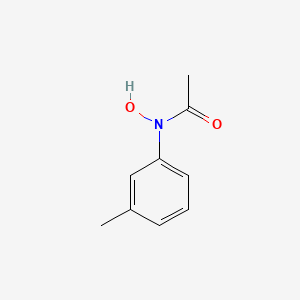


![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
